Dynorphin (1-11)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La dynorphine-(1-11) est un fragment peptidique dérivé du peptide plus grand, la dynorphine A. Les dynorphines sont une classe de peptides opioïdes qui sont produits à partir de la protéine précurseur prodynamorphine. Ces peptides sont connus pour leurs effets puissants sur le récepteur opioïde kappa, qui est impliqué dans la modulation de la douleur, du stress et de l'humeur .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La dynorphine-(1-11) peut être synthétisée par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus utilise généralement la chimie Fmoc (9-fluorénylméthyloxycarbonyl) pour la protection temporaire des groupes amines pendant la synthèse. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle : Bien que la production à l'échelle industrielle de la dynorphine-(1-11) soit moins courante, les principes de la SPPS peuvent être mis à l'échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus de purification reste crucial pour assurer la pureté et l'activité du peptide .

Analyse Des Réactions Chimiques

Types de réactions : La dynorphine-(1-11) subit principalement des réactions de clivage enzymatique dans les systèmes biologiques. Ces réactions sont catalysées par des peptidases, qui décomposent le peptide en fragments plus petits. Le peptide ne subit généralement pas de réactions d'oxydation, de réduction ou de substitution dans des conditions physiologiques .

Réactifs et conditions courants : Les réactions enzymatiques impliquant la dynorphine-(1-11) nécessitent des peptidases spécifiques et des conditions physiologiques telles qu'un pH neutre et la température corporelle. En milieu synthétique, des réactifs comme l'acide trifluoroacétique (TFA) sont utilisés pendant le clivage de la résine en SPPS .

Principaux produits : Le clivage enzymatique de la dynorphine-(1-11) donne des fragments peptidiques plus petits, qui peuvent encore conserver une certaine activité biologique. La nature exacte de ces fragments dépend des peptidases spécifiques impliquées .

4. Applications de la recherche scientifique

La dynorphine-(1-11) a plusieurs applications dans la recherche scientifique :

Chimie : Utilisée comme peptide modèle dans des études sur les techniques de synthèse et de purification des peptides.

Biologie : Étudiée pour son rôle dans la modulation de la douleur, du stress et de l'humeur grâce à son interaction avec le récepteur opioïde kappa.

Médecine : Explorée pour ses applications thérapeutiques potentielles dans le traitement de la douleur, de la dépendance et des troubles de l'humeur.

Industrie : Utilisée dans le développement de médicaments à base de peptides et comme composé de référence dans les techniques analytiques

5. Mécanisme d'action

La dynorphine-(1-11) exerce ses effets principalement par le biais du récepteur opioïde kappa, un récepteur couplé aux protéines G. Lorsqu'elle se lie à ce récepteur, la dynorphine-(1-11) induit un changement conformationnel qui active les voies de signalisation intracellulaires. Cette activation conduit à la modulation de la libération de neurotransmetteurs, entraînant des effets tels que l'analgésie, la dysphorie et la réponse au stress .

Composés similaires :

Dynorphine A : Le peptide parent dont la dynorphine-(1-11) est dérivée. Elle a une séquence plus longue et une gamme plus large d'activités biologiques.

Dynorphine B : Un autre peptide dérivé de la prodynamorphine, avec des effets similaires mais distincts sur le récepteur opioïde kappa.

Grande dynorphine : Un peptide plus grand qui comprend à la fois les séquences de la dynorphine A et de la dynorphine B.

Unicité : La dynorphine-(1-11) est unique par sa séquence spécifique et sa capacité à interagir sélectivement avec le récepteur opioïde kappa. Sa longueur plus courte par rapport à la dynorphine A en fait un outil précieux pour étudier les relations structure-activité des peptides opioïdes .

Applications De Recherche Scientifique

Dynorphin-(1-11) has several applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.

Biology: Investigated for its role in modulating pain, stress, and mood through its interaction with the kappa opioid receptor.

Medicine: Explored for potential therapeutic applications in treating pain, addiction, and mood disorders.

Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques

Mécanisme D'action

Dynorphin-(1-11) exerts its effects primarily through the kappa opioid receptor, a G-protein-coupled receptor. Upon binding to this receptor, dynorphin-(1-11) induces a conformational change that activates intracellular signaling pathways. This activation leads to the modulation of neurotransmitter release, resulting in effects such as analgesia, dysphoria, and stress response .

Comparaison Avec Des Composés Similaires

Dynorphin A: The parent peptide from which dynorphin-(1-11) is derived. It has a longer sequence and broader range of biological activities.

Dynorphin B: Another peptide derived from prodynorphin, with similar but distinct effects on the kappa opioid receptor.

Big Dynorphin: A larger peptide that includes both dynorphin A and dynorphin B sequences.

Uniqueness: Dynorphin-(1-11) is unique in its specific sequence and its ability to selectively interact with the kappa opioid receptor. Its shorter length compared to dynorphin A makes it a valuable tool in studying the structure-activity relationships of opioid peptides .

Propriétés

Numéro CAS |

79985-34-5 |

|---|---|

Formule moléculaire |

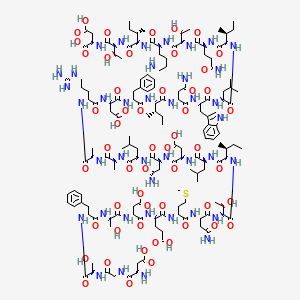

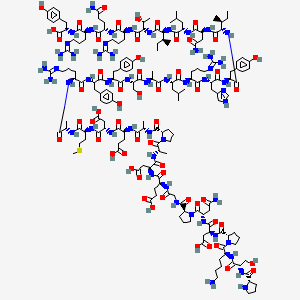

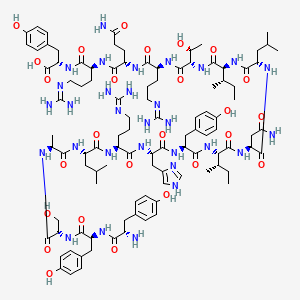

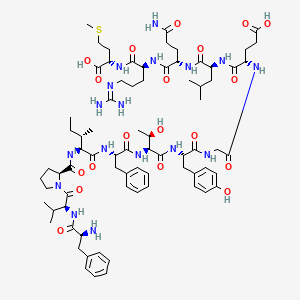

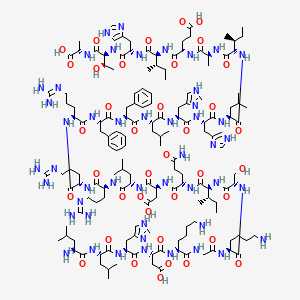

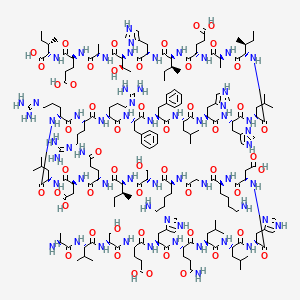

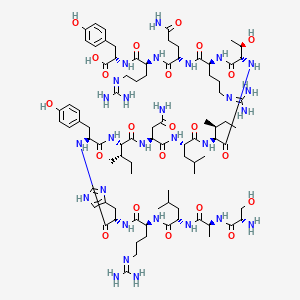

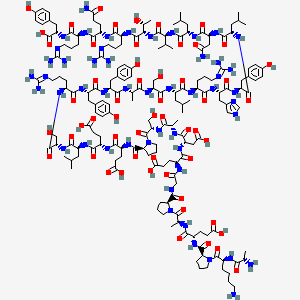

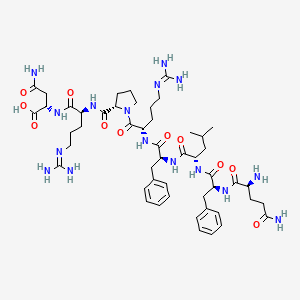

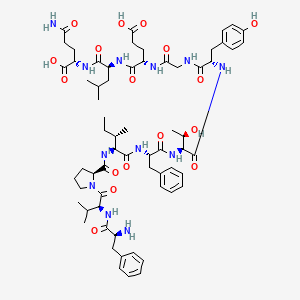

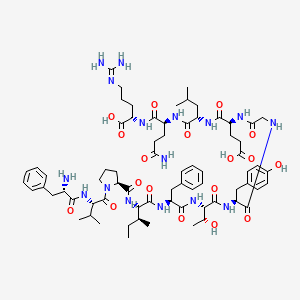

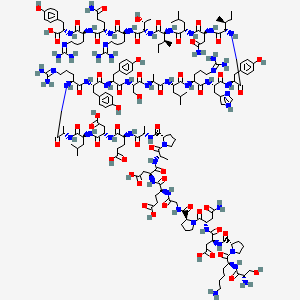

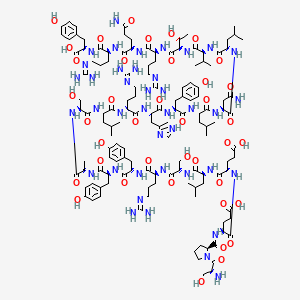

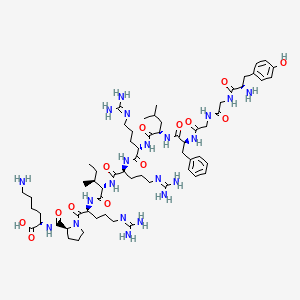

C63H103N21O13 |

Poids moléculaire |

1362.6 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C63H103N21O13/c1-5-37(4)51(58(94)80-44(20-13-29-74-63(70)71)59(95)84-30-14-21-48(84)57(93)81-45(60(96)97)17-9-10-26-64)83-54(90)43(19-12-28-73-62(68)69)78-53(89)42(18-11-27-72-61(66)67)79-55(91)46(31-36(2)3)82-56(92)47(33-38-15-7-6-8-16-38)77-50(87)35-75-49(86)34-76-52(88)41(65)32-39-22-24-40(85)25-23-39/h6-8,15-16,22-25,36-37,41-48,51,85H,5,9-14,17-21,26-35,64-65H2,1-4H3,(H,75,86)(H,76,88)(H,77,87)(H,78,89)(H,79,91)(H,80,94)(H,81,93)(H,82,92)(H,83,90)(H,96,97)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1 |

Clé InChI |

WZHQALIQGVYQGG-QFIUEGLPSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl 4-({3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)piperidine-1-carboxylate](/img/structure/B10822607.png)